

Chemical Properties of Fluorine Graphite Compounds: A Technical Guide

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Compound of Interest

Compound Name: Fluorine, compd. with graphite

CAS No.: 11113-63-6

Cat. No.: B086590

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Executive Summary

Fluorine graphite compounds (CF

), encompassing fluorinated graphite and its exfoliated derivative fluorographene, represent a unique class of non-stoichiometric intercalation compounds. Characterized by the transition from sp

to sp

hybridization upon fluorination, these materials exhibit tunable properties ranging from superhydrophobicity and electrical insulation to high electrochemical energy density. This guide analyzes the chemical architecture, reactivity, and application vectors of CF

, specifically tailored for researchers in materials science and drug development.

Molecular Architecture and Bonding Dynamics

The chemical identity of fluorine graphite is defined by the nature of the Carbon-Fluorine (C-F) bond. Unlike standard organic fluorocarbons, the rigid lattice of graphite imposes steric constraints that dictate bond character.

Covalent vs. Semi-Ionic Bonding

The properties of CF

are governed by the F/C ratio () and the synthesis temperature.

- Covalent C-F Bonds (

Hybridization):

- Formation: Occurs at high fluorination temperatures (>350°C).[1]
- Structure: Fluorine atoms attach vertically to the carbon plane. To relieve steric strain from F-F repulsion, the planar graphene sheets buckle into a chair or boat conformation (perfluoro-cyclohexane-like rings).
- Properties: Electrically insulating (bandgap > 3 eV), optically transparent/white, and chemically inert.
- Bond Energy: High dissociation energy (~112 kcal/mol), conferring extreme thermal stability.

- Semi-Ionic C-F Bonds (

Hybridization):

- Formation: Occurs at lower temperatures or with bulky intercalants.
- Structure: Planarity of the carbon sheet is largely preserved. Fluorine interacts with the delocalized π -system rather than forming a localized σ -bond.
- Properties: Electrically conductive (due to retained π -electrons), dark grey/black appearance.
- Reactivity: Chemically labile; susceptible to nucleophilic attack (useful for functionalization).

Structural Models

- Structure (CF)

: Infinite layers of trans-linked cyclohexane chairs. Interlayer spacing expands to ~5.8–6.1 Å (vs. 3.35 Å in graphite), weakening van der Waals forces and enhancing lubricity.

- Structure (C

F)

: Fluorine atoms covalently bond to every other carbon atom.

Physicochemical Profile

The following data summarizes the property shifts relative to pristine graphite.

Property	Pristine Graphite	Fully Fluorinated Graphite (CF)	Semi-Ionic / Low Fluorinated CF
Hybridization	(Planar)	(Puckered/Chair)	Mixed /
C-C Bond Length	1.42 Å	~1.54 Å	Variable
Interlayer Spacing	3.35 Å	5.8 – 9.0 Å	< 5.8 Å
Electrical Conductivity	Conductor	Insulator (cm)	Semiconductor / Conductor
Surface Energy	~55 mJ/m	< 6 mJ/m (Superhydrophobic)	Variable
Thermal Stability	Stable > 3000°C (inert)	Decomposes ~450–600°C	Decomposes < 300°C
Friction Coefficient	Low (humidity dependent)	Ultra-low (humidity independent)	Low

Electrochemical Dynamics: The Li/CF System

For energy researchers, the Li/CF

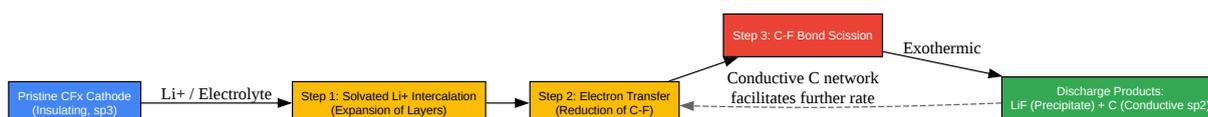
couple offers the highest theoretical specific energy of solid primary cathodes (~2180 Wh/kg).

Discharge Mechanism

The discharge is a conversion reaction, not simple intercalation.

- Solvated Intercalation: Solvated Li⁺ ions enter the widened CF interlayers.[2]
- Electron Transfer: Electrons reduce the C-F bond.
- Conversion: The C-F bond breaks. LiF precipitates within the cathode, and the carbon lattice re-graphitizes (returns to conductive carbon).
- Implication: The in-situ formation of conductive carbon explains why the voltage remains stable during discharge despite LiF being an insulator.

Visualization: Electrochemical Pathway



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Figure 1: Electrochemical conversion mechanism of Li/CF

batteries. Note the self-catalyzing nature where conductive carbon formation enhances rate capability.

Bio-Interface & Drug Delivery Applications[3][4][5]

For drug development professionals, "Fluorinated Graphene Oxide" (FGO) and functionalized fluorocarbon nanostructures are the relevant derivatives. The C-F bond provides a unique "bio-orthogonal" handle.

Mechanisms of Action

- **Enhanced Drug Loading:** The expanded surface area and hydrophobic pockets of semi-fluorinated graphene allow for high loading of hydrophobic drugs (e.g., Doxorubicin) via -

stacking and hydrophobic interactions.
- **pH-Responsive Release:** The semi-ionic C-F bonds are susceptible to hydrolysis or reduction in acidic tumor microenvironments, triggering drug release.
- **¹⁹F MRI Tracers:** The fluorine content allows these particles to serve as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI), enabling "theranostic" (therapy + diagnostic) platforms.

Visualization: Drug Delivery Logic

Experimental Protocol: Direct Gas-Phase Fluorination

Objective: Synthesize stoichiometric CF

(
) with covalent bonding character for high-stability applications.

Expertise Note: The critical control parameter is the temperature ramp rate. Rapid heating causes "thermal runaway" due to the extreme exothermicity of the C + F

reaction, leading to structural disintegration (soot formation) rather than controlled fluorination.

Protocol Workflow

- Pre-treatment:
 - Dehydrate Graphite powder (natural or synthetic, < 40 m) at 150°C under vacuum (10 Torr) for 12 hours. Rationale: Removes adsorbed water which forms HF, a catalyst for structural defects.
- Reactor Setup:
 - Load graphite into a Nickel or Monel boat (resistant to F corrosion).
 - Place in a horizontal tube furnace with passivated nickel lines.
- Purge:
 - Flow N (99.999%) at 500 sccm for 1 hour to remove O

- Fluorination (The Critical Step):
 - Gas Mix: Introduce F /N mixture (10% F initially).
 - Ramp: Heat at 2°C/min to 350°C.
 - Dwell: Hold at 350–600°C depending on desired stoichiometry.
 - 350–400°C: Yields CF (Semi-covalent).
 - 550–600°C:[3] Yields CF (Covalent, White).
 - Pressure: Maintain 1 atm (open flow) or controlled pressure (static bed).
- Passivation:
 - Cool to room temperature under N flow.
 - Self-Validation: The final product must be white/grey. Black spots indicate incomplete reaction or graphitic impurities.

Characterization Checkpoints

- XRD: Look for disappearance of the 002 graphite peak (26°) and appearance of the 001 CF peak (~13–14°).
- XPS: C1s spectrum should show a dominant peak at ~289 eV (C-F covalent). A peak at 285 eV indicates unreacted C-C.

- FTIR: Strong stretch at 1215 cm

(C-F covalent).

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